An In-depth Technical Guide to the Chemical Properties of N-Boc-2-bromo-1-propanamine
An In-depth Technical Guide to the Chemical Properties of N-Boc-2-bromo-1-propanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-bromo-1-propanamine, also known by its IUPAC name tert-butyl (2-bromopropyl)carbamate, is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a protected amine and a reactive alkyl bromide, allows for its versatile incorporation into a wide range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Core Chemical Properties
N-Boc-2-bromo-1-propanamine is a stable, solid compound under standard conditions.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, while the bromine atom serves as a good leaving group for various nucleophilic substitution reactions.
Physicochemical Data
A summary of the key physicochemical properties of N-Boc-2-bromo-1-propanamine is presented in the table below. Please note that some of these values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆BrNO₂ | [2] |
| Molecular Weight | 238.12 g/mol | [2] |
| CAS Number | 121102-88-3 | [2] |
| IUPAC Name | tert-butyl (2-bromopropyl)carbamate | [2] |
| Appearance | Low Melting Off-White Solid | [3] |
| Boiling Point (Predicted) | 273.2 ± 23.0 °C | [4] |
| Density (Predicted) | 1.276 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 11.82 ± 0.46 | [4] |
| Storage Temperature | 2-8°C | [4] |
Solubility
-
Soluble in: Chloroform, Dichloromethane, Ethyl Acetate.[5]
-
Likely soluble in: Methanol, Tetrahydrofuran, and other common organic solvents.
Synthesis and Purification
The synthesis of N-Boc-2-bromo-1-propanamine typically involves the protection of the amino group of 2-bromo-1-propanamine with a tert-butyloxycarbonyl (Boc) group. A general and widely used method for Boc protection is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of N-Boc-2-bromo-1-propanamine
This protocol is adapted from the synthesis of the closely related compound, N-Boc-2-bromoethylamine.[5]
Materials:
-
2-Bromo-1-propanamine hydrobromide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanol
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-propanamine hydrobromide in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution to neutralize the hydrobromide salt and act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in methanol to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to the mixture to quench any remaining Boc₂O and dissolve the triethylamine hydrobromide salt.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude N-Boc-2-bromo-1-propanamine.
Purification
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be assessed by NMR and mass spectrometry.
Reactivity and Chemical Behavior
The reactivity of N-Boc-2-bromo-1-propanamine is primarily dictated by the two functional groups: the Boc-protected amine and the secondary alkyl bromide.
-
N-Boc Group: The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to reveal the free amine. This orthogonality makes it a valuable tool in multi-step syntheses.
-
Alkyl Bromide: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide variety of substituents at this position through Sₙ2 reactions. Common nucleophiles include azides, cyanides, thiols, and various carbon nucleophiles.
A general workflow for the utilization of N-Boc-2-bromo-1-propanamine in a synthetic pathway is depicted below.
Caption: Synthetic utilization of N-Boc-2-bromo-1-propanamine.
Analytical Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of N-Boc-2-bromo-1-propanamine.
Predicted ¹H NMR Spectrum
The expected proton NMR spectrum would exhibit characteristic signals for the different proton environments in the molecule.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -C(CH₃ )-Br | ~1.7 | Doublet | 3H |
| -CH ₂-NHBoc | ~3.3-3.6 | Multiplet | 2H |
| -CH(CH )-Br | ~4.1 | Multiplet | 1H |
| -NH -Boc | ~5.0 | Broad singlet | 1H |
| -C(CH₃ )₃ | ~1.4 | Singlet | 9H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum provides complementary information about the carbon skeleton.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C H₃-CH-Br | ~25 |
| C H₂-NHBoc | ~50 |
| C H-Br | ~55 |
| C (CH₃)₃ | ~80 |
| C (CH₃)₃ | ~28 |
| C =O | ~156 |
The logical workflow for the structural analysis of N-Boc-2-bromo-1-propanamine using NMR is outlined below.
Caption: Workflow for NMR-based structural confirmation.
Applications in Drug Discovery and Development
N-Boc-2-bromo-1-propanamine is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. Its ability to introduce a protected aminopropyl backbone with a handle for further functionalization makes it a versatile tool for medicinal chemists. While specific signaling pathways directly involving this compound are not documented, its utility is evident in its incorporation into molecules designed to interact with various biological targets. For instance, related N-Boc protected bromoalkanes are used in the synthesis of enzyme inhibitors and receptor modulators.[6]
Safety and Handling
N-Boc-2-bromo-1-propanamine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1] It may also cause respiratory irritation. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Boc-2-bromo-1-propanamine is a fundamentally important building block for synthetic and medicinal chemistry. Its well-defined chemical properties, predictable reactivity, and versatile nature make it an indispensable tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its key characteristics, from its physical properties and synthesis to its analytical characterization and applications. It is intended to serve as a practical resource for scientists and researchers, facilitating its effective and safe use in the laboratory.
References
- 1. Tert-butyl (2-bromopropyl)carbamate | C8H16BrNO2 | CID 14458310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 3. utsouthwestern.edu [utsouthwestern.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
